N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Overview
Description
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride to yield the oxadiazole ring. The final step involves the alkylation of the oxadiazole derivative with N-methylbutanamide under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly for enzymes like xanthine oxidase and acetylcholinesterase.
Agriculture: The compound has shown antifungal activity and is being explored as a potential biocontrol agent against plant pathogens.
Materials Science: Oxadiazole derivatives are used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as reducing oxidative stress or modulating neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(3-methylphenoxy)-N-(3-methylphenyl)benzamide: Another oxadiazole derivative with similar biological activities.
3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide: Known for its antifungal properties.
Uniqueness
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-6-8-11(9-7-10)14-16-13(19-17-14)5-3-4-12(18)15-2/h6-9H,3-5H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFHPQJGQDBTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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